2-(3,5-dinitrobenzamido)-N-methylthiophene-3-carboxamide
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Overview
Description
2-(3,5-Dinitrobenzamido)-N-methylthiophene-3-carboxamide is an organic compound characterized by the presence of a thiophene ring substituted with a carboxamide group and a 3,5-dinitrobenzamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dinitrobenzamido)-N-methylthiophene-3-carboxamide typically involves the following steps:
Nitration of Benzamide: The initial step involves the nitration of benzamide to form 3,5-dinitrobenzamide. This is achieved by treating benzamide with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Formation of 3,5-Dinitrobenzoyl Chloride: The 3,5-dinitrobenzamide is then converted to 3,5-dinitrobenzoyl chloride using thionyl chloride or oxalyl chloride.
Amidation Reaction: The 3,5-dinitrobenzoyl chloride is reacted with N-methylthiophene-3-carboxamide in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dinitrobenzamido)-N-methylthiophene-3-carboxamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted benzene ring, where nucleophiles replace the nitro groups.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products Formed
Reduction: Formation of 2-(3,5-diaminobenzamido)-N-methylthiophene-3-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of sulfoxides or sulfones of the thiophene ring.
Scientific Research Applications
2-(3,5-Dinitrobenzamido)-N-methylthiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly due to its ability to interact with biological targets.
Materials Science: It is explored for use in the synthesis of advanced materials, including polymers and organic semiconductors, due to its unique electronic properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Environmental Chemistry: It is investigated for its potential role in environmental remediation processes, particularly in the degradation of pollutants.
Mechanism of Action
The mechanism of action of 2-(3,5-dinitrobenzamido)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophene ring and carboxamide group contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitrobenzamide: Similar in structure but lacks the thiophene ring and N-methyl substitution.
N-Methylthiophene-3-carboxamide: Lacks the 3,5-dinitrobenzamido group.
2-(3,5-Diaminobenzamido)-N-methylthiophene-3-carboxamide: A reduced form of the compound with amino groups instead of nitro groups.
Uniqueness
2-(3,5-Dinitrobenzamido)-N-methylthiophene-3-carboxamide is unique due to the combination of the 3,5-dinitrobenzamido group and the N-methylthiophene-3-carboxamide moiety. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[(3,5-dinitrobenzoyl)amino]-N-methylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O6S/c1-14-12(19)10-2-3-24-13(10)15-11(18)7-4-8(16(20)21)6-9(5-7)17(22)23/h2-6H,1H3,(H,14,19)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRRYCCSPDHFFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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